molecular formula C32H38N6O5 B10853707 Tyr-Pro-Phe-Phe-NHNH2

Tyr-Pro-Phe-Phe-NHNH2

Cat. No.: B10853707
M. Wt: 586.7 g/mol
InChI Key: JZSLBNUKUIAYPN-LJWNLINESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-Pro-Phe-Phe-NHNH2 is a synthetic tetrapeptide analog inspired by endogenous opioid peptides such as the endomorphins and hemorphins. Its structure features a tyrosine residue at the N-terminus and a C-terminal hydrazide modification (-NHNH2), which is a key alteration that may enhance metabolic stability by protecting the peptide from degradation by carboxypeptidases. This modification aims to preserve the compound's bioavailability in experimental settings, making it a valuable tool for investigating the structure-activity relationships of opioid peptides . The peptide's sequence is closely related to endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a known highly selective and potent agonist for the μ-opioid receptor (MOR) . The presence of aromatic amino acids like Tyr and Phe is critical for receptor recognition and binding affinity, as these residues engage in key non-covalent interactions within the hydrophobic pockets of opioid receptors . Researchers can use this analog to probe MOR signaling pathways, which are involved in pain modulation, and to study the effects of C-terminal modifications on receptor affinity, selectivity, and functional activity (agonism vs. antagonism). This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C32H38N6O5

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H38N6O5/c33-25(18-23-13-15-24(39)16-14-23)32(43)38-17-7-12-28(38)31(42)36-26(19-21-8-3-1-4-9-21)29(40)35-27(30(41)37-34)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,39H,7,12,17-20,33-34H2,(H,35,40)(H,36,42)(H,37,41)/t25-,26-,27-,28-/m0/s1

InChI Key

JZSLBNUKUIAYPN-LJWNLINESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NN

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NN

Origin of Product

United States

Preparation Methods

Protecting Group Strategies for Selective Hydrazide Formation

Solution-phase methods enable precise control over hydrazide positioning, particularly in peptides with multiple carboxyl groups. Patent US20110046348A1 highlights the use of differentially protected aspartate/glutamate residues (e.g., -OtBu vs. -OMpe esters) to direct hydrazinolysis. For example, tert-butyl esters exhibit higher reactivity toward hydrazine than 2-phenylisopropyl (O-Ph-iPr) or methylpentyl (OMpe) esters, allowing selective hydrazide formation at Asp(OtBu) sites. This selectivity is critical for synthesizing YPFF-NHNH2 without side-chain modifications.

Hydrazinolysis of C-Terminal Esters

Protected YPFF-OtBu precursors are treated with hydrazine hydrate (10–20% in DMF, 2 hours at 25°C) to yield YPFF-NHNH2. The reaction’s progress is monitored via thin-layer chromatography (TLC) using ninhydrin staining or the Kaiser test. tert-Butyl ester cleavage occurs with >90% efficiency under these conditions, while OMpe esters remain intact, ensuring regioselectivity.

Azide-Mediated Fragment Condensation

YPFF-NHNH2 serves as an intermediate for azide coupling. Treatment with sodium nitrite (NaNO2) in HCl/DMF converts the hydrazide to an azide (YPFF-N3), which reacts with amine-containing fragments at pH 7–8 and 0–5°C. This approach facilitates convergent synthesis of larger peptides, though racemization risks necessitate careful pH control.

Enzymatic Synthesis

Dipeptidyl Aminopeptidase IV (DP IV)-Catalyzed Coupling

Enzymatic methods offer an alternative to chemical synthesis, leveraging DP IV’s ability to catalyze peptide bond formation. In a model system, Tyr-Pro-OEt was coupled with Phe-Pro-NH2 using DP IV from Aspergillus oryzae, achieving 40% yield under optimized conditions (60% ethylene glycol, pH 7.0, 4°C). Adapting this strategy for YPFF-NHNH2 would require designing ethyl ester and hydrazide-terminated dipeptides (e.g., Tyr-Pro-OEt and Phe-Phe-NHNH2) as substrates.

Substrate Design and Reaction Optimization

DP IV exhibits strict specificity for proline at the P1 position, making it suitable for synthesizing Pro-containing sequences like YPFF. However, the enzyme’s low tolerance for bulky C-terminal groups (e.g., hydrazides) may limit yields. Co-solvents such as ethylene glycol (40–60%) enhance solubility and stabilize the enzyme, though reaction times remain lengthy (24–48 hours).

Comparative Analysis of Methodologies

Parameter Solid-Phase Solution-Phase Enzymatic
Yield 2.5–5%15–30%10–40%
Purity >95%80–90%70–85%
Scale-Up Potential HighModerateLow
Cost High (resins, reagents)Moderate (solvents)Low (enzyme reuse)
Regioselectivity N/AHighModerate

Challenges and Optimization Strategies

Hydrazide Stability During Cleavage

Hydrazides are prone to oxidation and hydrolysis under acidic conditions. Incorporating scavengers like DODT (2% v/v) during TFA cleavage minimizes disulfide formation and preserves hydrazide integrity.

Racemization at Proline Residues

Proline’s secondary amine reduces racemization risk, but prolonged coupling times at elevated temperatures can induce epimerization. Using HOBt as an additive and maintaining reactions at 25°C mitigates this issue.

Improving Enzymatic Efficiency

Directed evolution of DP IV to accept hydrazide-terminated substrates could enhance enzymatic synthesis yields. Immobilizing the enzyme on magnetic nanoparticles may also facilitate reuse and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like sodium borohydride or dithiothreitol.

    Substitution: Various alkylating or acylating agents under controlled conditions.

Major Products: : The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to dityrosine formation, while reduction can yield modified peptides with altered biological activity .

Scientific Research Applications

Chemistry: : Tyr-Pro-Phe-Phe-NHNH2 is used in the study of peptide chemistry, particularly in understanding the structure-activity relationships of opioid peptides.

Biology: : In biological research, this compound is used to investigate the role of endomorphins in pain modulation and stress responses. It serves as a model peptide for studying receptor-ligand interactions.

Medicine: : this compound has potential therapeutic applications in pain management due to its high affinity for the μ-opioid receptor. It is also explored for its role in modulating immune responses and neuroprotection .

Industry: : In the pharmaceutical industry, this compound is used in the development of new analgesics and other therapeutic agents targeting the opioid system .

Mechanism of Action

Tyr-Pro-Phe-Phe-NHNH2 exerts its effects primarily through the μ-opioid receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to analgesia and other physiological responses. The compound’s high selectivity for the μ-opioid receptor makes it a valuable tool for studying opioid receptor pharmacology .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Compound Name Sequence/Modifications Molecular Weight (g/mol) Key Biological Activities Receptor Interaction Stability Notes References
Tyr-Pro-Phe-Phe-NHNH2 This compound ~635.7 (calculated) Hypothesized opioid/gut motility modulation Potential μ/δ-opioid receptors Sensitive to strong oxidizers
(1DME)Y8Fa D-Tyr-D-Leu-[N-Me]-Phe-Gln-Pro-Gln-Arg-Phe-NH2 ~1192.3 Shortens postprandial intestinal motor activity (opiate agonist-like) Opiate receptors Stable in CNS delivery
D-Ala²-Met⁵-enkephalinamide Tyr-D-Ala-Gly-Phe-Met-NH2 ~678.8 Analgesia (opioid agonist) μ-opioid receptors Enzymatically stabilized
TYR-PRO-VAL-PRO-NH2 Tyr-Pro-Val-Pro-NH2 ~523.6 Casomorphin analog (opioid effects) Opioid receptors Amide enhances stability
H-Phe(4-NH₂)-OH 4-Aminophenylalanine ~180.2 Modified amino acid (building block) Influences peptide solubility Reactive in peptide synthesis

Stability and Reactivity

  • This compound: Likely degrades under strong oxidative conditions, producing NOx, CO, and CO₂ . Hydrazide groups are generally prone to oxidation but may resist protease cleavage.
  • (1DME)Y8Fa and (3D)Y8Fa: Stabilized by D-amino acids and N-methylation, enhancing resistance to peptidases in CNS applications .
  • H-Phe(4-NH₂)-OH: Reactive in peptide synthesis; its 4-amino group may form undesired byproducts under acidic conditions .

Q & A

Q. What are the established synthetic protocols for Tyr-Pro-Phe-Phe-NHNH2, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
  • Coupling : Activate carboxyl groups with HBTU/HOBt in DMF .
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Hydrazide Formation : Use hydrazine hydrate for C-terminal modification .
    To ensure reproducibility:
  • Document reaction conditions (temperature, solvent purity, molar ratios).
  • Validate intermediate purity via HPLC and mass spectrometry .
  • Adhere to NIH guidelines for replicability (e.g., detailed protocols in supplementary materials) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • HPLC : Assess purity (>95% recommended) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
  • NMR Spectroscopy : Verify sequence and stereochemistry (1H/13C NMR in DMSO-d6) .
  • Circular Dichroism (CD) : Probe secondary structure in solution .

Q. How should researchers design preliminary biological assays for this compound?

  • Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., opioid receptor binding):
  • In Vitro : Radioligand displacement assays using CHO cells expressing μ-opioid receptors. Include positive controls (e.g., DAMGO) and calculate IC50 values .
  • Dose-Response : Test concentrations spanning 1 nM–10 μM to identify effective ranges.
  • Statistical Validity : Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Contradictions may arise from assay variability or structural instability. Mitigate via:
  • Sensitivity Analysis : Test peptide stability under assay conditions (pH, temperature) using HPLC .
  • Receptor Specificity : Compare binding affinities across receptor subtypes (e.g., μ vs. δ-opioid receptors) using competitive binding assays .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., batch-to-batch variability) .

Q. What advanced computational methods support mechanistic studies of this compound?

  • Methodological Answer : Integrate molecular dynamics (MD) and docking simulations:
  • Docking : Use AutoDock Vina to predict binding poses in opioid receptor active sites. Validate with mutagenesis data .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess conformational stability .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions .

Q. How should researchers optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Address bioavailability challenges via:
  • Pro-drug Design : Introduce lipophilic groups (e.g., PEGylation) to enhance BBB penetration. Validate with logP measurements .
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
  • In Vivo PK : Administer IV/SC doses in rodent models and collect plasma samples at timed intervals. Use non-compartmental analysis (NCA) for AUC and half-life .

Q. What theoretical frameworks explain this compound’s structure-activity relationship (SAR)?

  • Methodological Answer : Apply biophysical and pharmacological theories:
  • Conformational Restriction : Use NMR-derived torsion angles to correlate backbone rigidity with receptor activation .
  • Pharmacophore Modeling : Identify critical residues (e.g., Tyr1 aromatic ring) via alanine scanning mutagenesis .
  • Allosteric Modulation : Test if the Phe-Phe-NHNH2 motif stabilizes receptor conformations using FRET-based assays .

Data Presentation & Ethical Compliance

Q. How should researchers present conflicting data in publications on this compound?

  • Methodological Answer :
  • Transparency : Disclose all raw data in supplementary materials, including outliers .
  • Statistical Context : Report effect sizes and confidence intervals to contextualize discrepancies .
  • Ethical Reporting : Follow COPE guidelines to avoid selective data omission .

Q. What ethical considerations apply to replicating studies on this compound?

  • Methodological Answer :
  • Animal Welfare : Adhere to ARRIVE guidelines for in vivo experiments (e.g., sample size justification, humane endpoints) .
  • Data Sharing : Deposit synthetic protocols and raw data in repositories like Zenodo to facilitate replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.